AMG-333 Exhibits 8-Fold Higher Potency for Human TRPM8 Compared to the Clinical-Stage Antagonist PF-05105679
AMG-333 demonstrates significantly greater potency at the human TRPM8 channel (IC₅₀ = 13 nM) compared to PF-05105679 (IC₅₀ = 103 nM), a TRPM8 antagonist that also reached Phase I clinical trials [1][2]. This 7.9-fold difference in IC₅₀ values translates to a lower predicted effective concentration required for target engagement in humans. In functional assays, AMG-333 completely blocks icilin-induced calcium flux in hTRPM8-expressing cells, confirming its antagonist activity [1].
| Evidence Dimension | hTRPM8 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | PF-05105679: 103 nM |
| Quantified Difference | 7.9-fold (AMG-333 is 7.9x more potent) |
| Conditions | FLIPR calcium flux assay in HEK293 cells expressing recombinant hTRPM8 |
Why This Matters
Higher potency at the human target enables lower dosing, potentially improving safety margins and reducing off-target effects in clinical development.
- [1] Horne DB, et al. Discovery of TRPM8 Antagonist AMG 333. J Med Chem. 2018;61(18):8186-8201. (Table 2: IC₅₀ values). View Source
- [2] Andrews MD, et al. Identification of PF-05105679. J Med Chem. 2015;58(18):7333-7348. (IC₅₀ = 103 nM). View Source
